2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol
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Overview
Description
2,6-DIMETHYL-4-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]PHENOL is an organic compound that features a phenolic structure with a tetrazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-4-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]PHENOL typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment to the Phenol: The tetrazole derivative is then attached to the phenolic compound through a substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, which is crucial for the formation of the tetrazole ring and its subsequent attachment to the phenol.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-4-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2,6-DIMETHYL-4-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-DIMETHYL-4-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]PHENOL exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,6-DIMETHYLPHENOL: Lacks the tetrazole ring, making it less versatile in certain applications.
4-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)PHENOL: Similar structure but without the additional methyl groups, which can affect its reactivity and properties.
Uniqueness
2,6-DIMETHYL-4-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]PHENOL is unique due to the presence of both the tetrazole ring and the methyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N4O |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(5-phenyltetrazol-2-yl)methyl]phenol |
InChI |
InChI=1S/C16H16N4O/c1-11-8-13(9-12(2)15(11)21)10-20-18-16(17-19-20)14-6-4-3-5-7-14/h3-9,21H,10H2,1-2H3 |
InChI Key |
FJAYQYVRIDIFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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